1-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl)ethanone
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Overview
Description
1-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry, due to its complex structure and potential biological activities. This compound combines several functional groups, which impart distinct chemical and physical properties that make it suitable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl)ethanone typically involves a multi-step process:
Formation of the Pyrazole Moiety: : Starting from an appropriate hydrazine derivative and a 1,3-diketone, the pyrazole ring is synthesized through a condensation reaction.
Tetrahydroisoquinoline Formation: : This intermediate then undergoes a cyclization reaction with an appropriate aldehyde or ketone, forming the tetrahydroisoquinoline ring.
Piperidine Attachment: : The resulting compound is further reacted with a piperidine derivative, usually through an amide bond formation.
Final Acylation: : Acylation of the nitrogen atom in the piperidine ring completes the synthesis of the target compound.
Industrial Production Methods:
For industrial-scale production, the process is optimized to ensure high yield and purity. Techniques such as flow chemistry, which allows continuous synthesis, and use of efficient catalysts and reagents, are often employed to streamline the process and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
1-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl)ethanone can undergo various reactions, including:
Oxidation: : Can be oxidized to form different functionalized derivatives.
Reduction: : Reduction reactions can modify the pyrazole or tetrahydroisoquinoline rings.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Peroxides, KMnO₄
Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride
Substitution: : Halogenating agents, nucleophiles
Major Products:
These reactions produce a range of derivatives that can be further explored for various applications, including modified drug candidates and research tools.
Scientific Research Applications
1-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Serves as a probe to study biochemical pathways.
Medicine: : Potential lead compound in drug development, particularly for neurological and psychiatric disorders.
Industry: : Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound’s biological effects are mediated through interactions with specific molecular targets:
Molecular Targets: : Receptors and enzymes involved in neurochemical pathways.
Pathways Involved: : Modulation of neurotransmitter release, enzyme inhibition, and receptor binding.
Comparison with Similar Compounds
Compared to similar compounds, 1-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl)ethanone is unique due to its combination of a pyrazole ring with a tetrahydroisoquinoline moiety and a piperidine ring, which collectively enhance its potential biological activity.
Similar Compounds
1-(4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
1-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
Piperidin-1-yl ethanones with varied substituents
Overall, this compound stands out due to its structural complexity and versatile applications, making it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
1-[4-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15(26)24-9-7-16(8-10-24)21(27)25-13-17-5-3-4-6-19(17)20(14-25)18-11-22-23(2)12-18/h3-6,11-12,16,20H,7-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVJJXAVFPRHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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